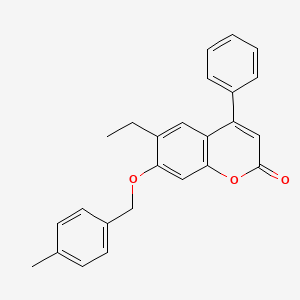![molecular formula C20H23NO4 B11152382 trans-4-({[(Naphthalen-2-yloxy)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11152382.png)
trans-4-({[(Naphthalen-2-yloxy)acetyl]amino}methyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRANS-4-({[(2-NAPHTHYLOXY)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexane ring, a naphthyloxy group, and an acylated amino group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-({[(2-NAPHTHYLOXY)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the naphthyloxy group, and the acylation of the amino group. Common reagents used in these reactions include cyclohexanone, naphthol, and acyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
化学反応の分析
Types of Reactions
TRANS-4-({[(2-NAPHTHYLOXY)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry
In chemistry, TRANS-4-({[(2-NAPHTHYLOXY)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic natural substrates. It is also employed in the development of biochemical assays and diagnostic tools .
Medicine
Its structural features make it a candidate for targeting specific biological pathways and receptors, which can lead to the discovery of novel drugs .
Industry
In the industrial sector, TRANS-4-({[(2-NAPHTHYLOXY)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is used in the production of specialty chemicals and advanced materials. Its chemical properties enable the creation of polymers, coatings, and other high-performance materials .
作用機序
The mechanism of action of TRANS-4-({[(2-NAPHTHYLOXY)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
Similar compounds include:
- TRANS-4-(AMINOMETHYL)CYCLOHEXANECARBOXYLIC ACID
- TRANS-4-(NAPHTHYLOXY)CYCLOHEXANECARBOXYLIC ACID
- TRANS-4-(ACETYLOXY)CYCLOHEXANECARBOXYLIC ACID
Uniqueness
What sets TRANS-4-({[(2-NAPHTHYLOXY)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID apart from these similar compounds is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H23NO4/c22-19(21-12-14-5-7-16(8-6-14)20(23)24)13-25-18-10-9-15-3-1-2-4-17(15)11-18/h1-4,9-11,14,16H,5-8,12-13H2,(H,21,22)(H,23,24) |
InChIキー |
SZYLKGGNWABQEW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-furyl)ethyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11152300.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11152309.png)
![2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11152312.png)
![2-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid](/img/structure/B11152316.png)
![N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine](/img/structure/B11152320.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B11152331.png)
![6-benzyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11152333.png)
![6-cyclopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11152338.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11152346.png)
![(2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11152353.png)
![N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide](/img/structure/B11152355.png)
![3-(4-ethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11152358.png)

![1-[(3,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11152377.png)
